

An In-Depth Technical Guide on the Properties of (R)-(-)-Modafinil Acid Enantiomer

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Compound of Interest

Compound Name: Modafinil acid

Cat. No.: B1677380

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Abstract

(R)-(-)-**Modafinil acid**, the principal and pharmacologically inactive metabolite of armodafinil ((R)-(-)-modafinil), is a critical molecule in the study of modafinil's pharmacokinetics and metabolism. This technical guide provides a comprehensive overview of the core properties of the (R)-(-)-**modafinil acid** enantiomer. It includes a detailed summary of its physicochemical characteristics, in-depth experimental protocols for its synthesis, chiral separation, and analysis, and a review of its metabolic formation. This document is intended to be a core resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed methodologies and structured data to support further investigation and application.

Physicochemical Properties

(R)-(-)-**Modafinil acid** is a chiral carboxylic acid that is significantly more polar than its parent compound, armodafinil. This increased polarity facilitates its renal excretion. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (R)-(-)-**Modafinil Acid**

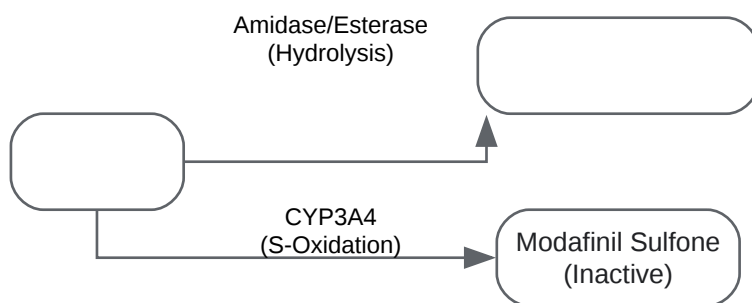
Property	Value	Reference
IUPAC Name	2-[(R)-(diphenylmethyl)sulfinyl]acetic acid	N/A
Molecular Formula	C ₁₅ H ₁₄ O ₃ S	N/A
Molecular Weight	274.33 g/mol	N/A
CAS Number	112111-45-2	N/A
Appearance	White to off-white solid	[1]
Melting Point	139-141 °C	[1]
Solubility	Soluble in methanol and DMSO; sparingly soluble in chloroform; insoluble in water.	[1]
pKa	Data not readily available, expected to be acidic due to the carboxylic acid group.	N/A
Optical Rotation	(-) enantiomer	N/A

Metabolic Pathway and Pharmacokinetics

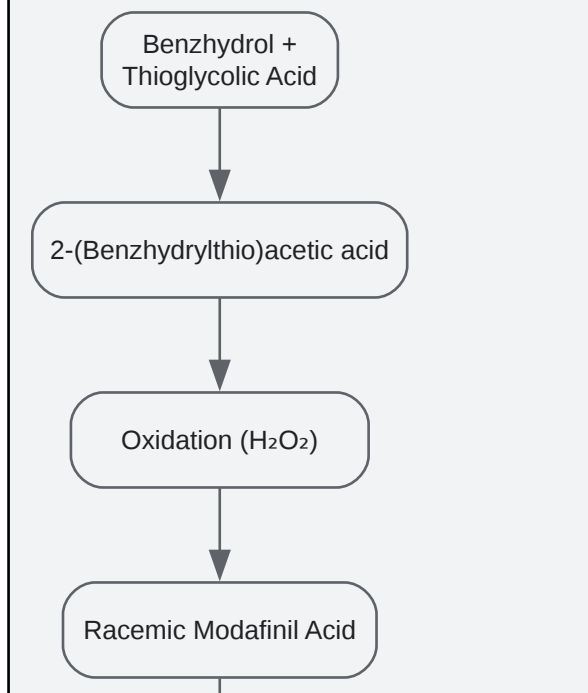
(R)-(-)-**Modafinil acid** is the primary metabolite of armodafinil, formed through the hydrolysis of the terminal amide group. This metabolic conversion is a crucial step in the detoxification and elimination of armodafinil.

Metabolic Conversion of Armodafinil

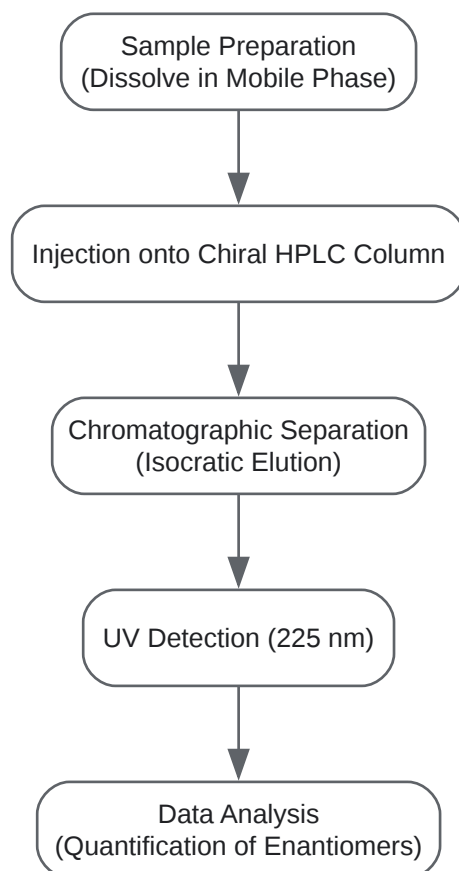
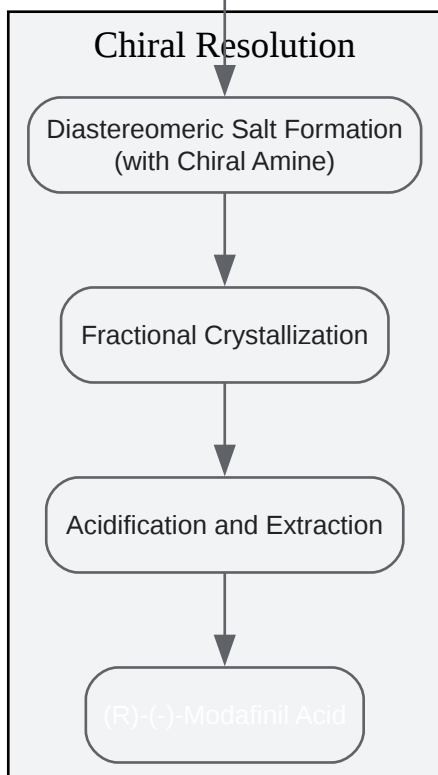
The metabolic transformation of armodafinil to (R)-(-)-**modafinil acid** is primarily catalyzed by hepatic amidase and/or esterase enzymes.[2] This hydrolysis reaction is the main route of elimination for armodafinil. A smaller fraction of armodafinil is oxidized by cytochrome P450 enzymes, particularly CYP3A4, to form the inactive modafinil sulfone.[3] (R)-(-)-**Modafinil acid** itself is considered pharmacologically inactive and does not contribute to the wakefulness-promoting effects of the parent drug.[2]

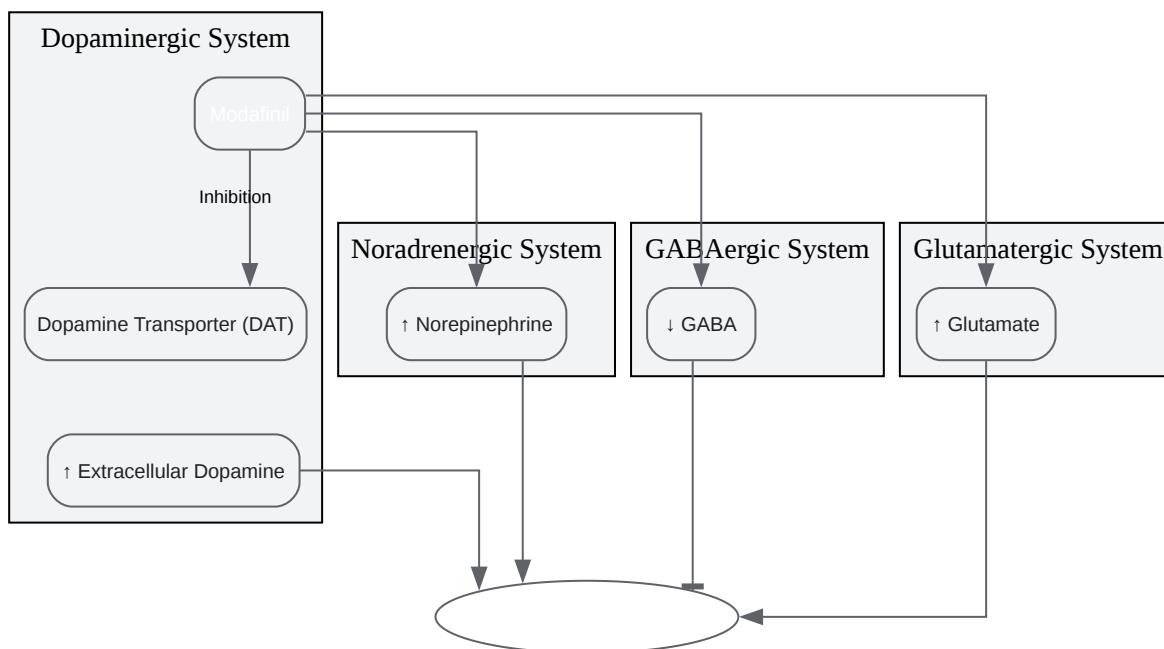


Synthesis of Racemic Modafinil Acid



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